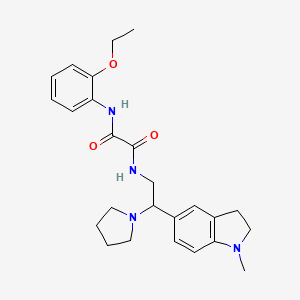

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O3/c1-3-32-23-9-5-4-8-20(23)27-25(31)24(30)26-17-22(29-13-6-7-14-29)18-10-11-21-19(16-18)12-15-28(21)2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRWRMDTAMYVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an ethoxyphenyl group, an indolin moiety, and a pyrrolidinyl segment, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biological targets, and potential therapeutic applications.

Pharmacological Profile

Research indicates that this compound exhibits promising biological activities, particularly in relation to cannabinoid receptors. Studies have shown that compounds with similar structures often interact with the CB1 receptor, which plays a crucial role in various physiological processes including pain modulation and appetite regulation.

The compound's mechanism of action is hypothesized to involve modulation of cannabinoid receptors. Molecular docking studies have suggested that this compound may act as an antagonist at the CB1 receptor, potentially influencing pathways related to neuroprotection and inflammation.

Study 1: Cannabinoid Receptor Interaction

In a study examining the binding affinity of various oxalamide derivatives to cannabinoid receptors, this compound was found to exhibit moderate affinity for the CB1 receptor. The results indicated that structural modifications could enhance its binding properties, suggesting avenues for further optimization.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of oxalamide derivatives in vitro. The findings revealed that this compound significantly reduced pro-inflammatory cytokine levels in human cell lines, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core; ethyl-amide linkage | Potential pharmacological activity related to indole derivatives |

| SR141716A | Piperidine ring; similar binding sites | CB1 cannabinoid receptor antagonist |

| WIN55,212-2 | Indole core; distinct signaling profile | Cannabinoid agonist |

This table highlights the unique aspects of this compound compared to other compounds with potential therapeutic applications.

Q & A

Q. Critical Reaction Conditions :

| Step | Temperature (°C) | Solvent | Catalyst/Yield |

|---|---|---|---|

| Amide Coupling | 0–25 | DMF | EDC/HCl, 70–80% |

| Alkylation | 60–80 | THF | K₂CO₃, 65–75% |

| Final Purification | RT | CH₂Cl₂/MeOH | Silica gel, 90–95% |

Q. Key Considerations :

- Moisture-sensitive steps require inert atmospheres (N₂/Ar).

- Reaction progress monitored via TLC or LC-MS .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. Aromatic protons (δ 6.8–7.4 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 453.562) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve 3D conformation and hydrogen-bonding networks. Critical for identifying binding pharmacophores .

Q. Data Interpretation Tips :

- Compare experimental NMR shifts with computed spectra (DFT/B3LYP).

- Use SHELXL for anisotropic displacement parameters in crystallography .

How can researchers resolve contradictions in reported bioactivity data across different studies?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki).

- Compound Stability : Degradation in DMSO stock solutions or under physiological pH .

Q. Methodological Solutions :

Standardize Protocols : Use validated assays (e.g., NIH/NCATS guidelines) and internal controls.

Stability Studies : Monitor compound integrity via HPLC at 4°C and −80°C storage.

Dose-Response Repetition : Triplicate experiments with orthogonal assays (e.g., SPR for binding, cellular viability for efficacy) .

What computational strategies are recommended for elucidating the mechanism of action?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Glide to predict binding to targets like kinases or GPCRs. Focus on the oxalamide’s hydrogen-bonding capacity with catalytic residues .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and conformational flexibility of the pyrrolidine-indoline group .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

Q. Validation :

- Cross-check docking poses with mutagenesis data or cryo-EM structures.

What in vitro assays are suitable for initial pharmacological screening?

Basic Research Question

Q. Protocol Optimization :

- Pre-incubate compounds ≥1 hr to ensure target engagement.

- Include positive controls (e.g., staurosporine for kinase inhibition).

How to design structure-activity relationship (SAR) studies focusing on specific substituents?

Advanced Research Question

Key Substituents and Effects :

| Substituent | Position | Observed Bioactivity Trend |

|---|---|---|

| Ethoxy (OCH₂CH₃) | N1-phenyl | ↑ Solubility, ↓ CYP3A4 inhibition |

| Pyrrolidine | N2-ethyl | ↑ GPCR binding affinity |

| Methylindoline | Core | Enhances blood-brain barrier penetration |

Q. Methodology :

- Synthesize analogs with systematic substitutions (e.g., morpholine for pyrrolidine).

- Test in parallel assays to isolate substituent effects .

What strategies mitigate instability in biological assays?

Advanced Research Question

- Solubility Enhancement : Use co-solvents (e.g., 10% PEG-400) or β-cyclodextrin inclusion complexes .

- Light Sensitivity : Store compounds in amber vials and minimize UV exposure during assays .

- Metabolic Stability : Pre-treat with liver microsomes to identify vulnerable sites for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.